![molecular formula C12H15N3 B11897986 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine moiety.
Applications De Recherche Scientifique
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the development of inhibitors for specific enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyrrolo[2,3-B]pyridine: A fused bicyclic compound containing both pyrrole and pyridine rings.
Uniqueness
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
Clé InChI |
GJJKWEXNFKYXGR-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC3=C(N2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)





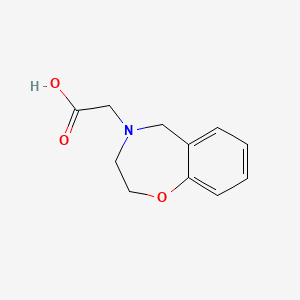
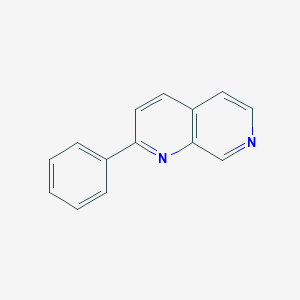
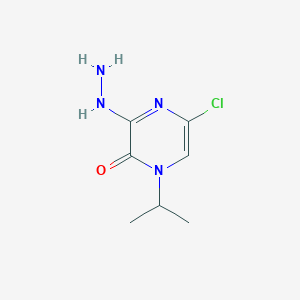
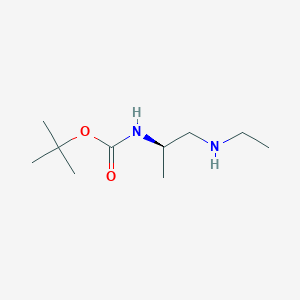

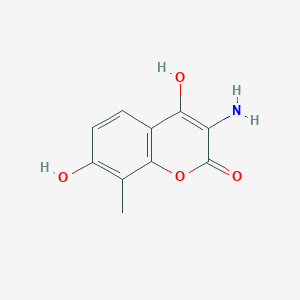

![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
